2-Allyloxyethyl acrylate

描述

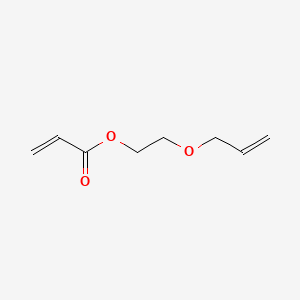

2-Allyloxyethyl acrylate is an acrylate ester monomer characterized by an allyloxy group attached to an ethyl acrylate backbone.

属性

CAS 编号 |

7784-80-7 |

|---|---|

分子式 |

C8H12O3 |

分子量 |

156.18 g/mol |

IUPAC 名称 |

2-prop-2-enoxyethyl prop-2-enoate |

InChI |

InChI=1S/C8H12O3/c1-3-5-10-6-7-11-8(9)4-2/h3-4H,1-2,5-7H2 |

InChI 键 |

AKSBCQNPVMRHRZ-UHFFFAOYSA-N |

SMILES |

C=CCOCCOC(=O)C=C |

规范 SMILES |

C=CCOCCOC(=O)C=C |

其他CAS编号 |

7784-80-7 |

产品来源 |

United States |

化学反应分析

Free Radical Polymerization

AEA undergoes free radical polymerization via its acrylate group, forming linear polymers. Key observations include:

-

Propagation kinetics : The acrylate double bond reacts with propagating radicals, with rate constants comparable to other acrylates (e.g., at 60°C) .

-

Backbiting and β-scission : Intramolecular hydrogen abstraction (backbiting) generates mid-chain radicals, which undergo β-scission to form macromonomers. For n-butyl acrylate analogs, β-scission rates range from 12–140 s at 140°C .

Table 1: Polymerization Parameters for Acrylates

| Reaction Step | Rate Coefficient (s) | Activation Energy (kJ/mol) |

|---|---|---|

| Propagation | 25–30 | |

| Backbiting | 50–60 | |

| β-Scission | 80–100 |

Cyclopolymerization

The allyl ether group in AEA enables cyclization during polymerization, forming 5- or 6-membered rings. Computational studies on structurally similar monomers reveal:

-

DFT modeling : Methyl α-[(allyloxy)methyl]acrylate cyclizes via 5-membered rings with an activation barrier of 9.82 kcal/mol, favored by entropy .

-

Steric effects : The sp hybridization of C3 and C5 in the allyl group facilitates quasi-cyclic transition states .

Table 2: Cyclization vs. Propagation Energetics

| Monomer | Cyclization ΔG (kcal/mol) | Propagation ΔG (kcal/mol) |

|---|---|---|

| Methyl α-[(allyloxy)methyl]acrylate | 9.82 | 12.5 |

| Diallyl ether | 5.33 | 10.1 |

Chain Transfer Reactions

The allyl group participates in chain transfer, reducing polymer branching and shrinkage stress:

-

Silane-mediated transfer : Bis(trimethylsilyl)silane (DSiH) acts as a chain-transfer agent, delaying gelation () and increasing conversion at gelation () .

-

Stress reduction : Allyl sulfides decrease polymerization stress by 75% via thiyl radical sequestration and network rearrangement post-gelation .

Copolymerization

AEA copolymerizes with methacrylates, styrene, or silanes to tailor material properties:

-

Block copolymers : Radical polymerization with methyl acrylate yields epoxide-rich copolymers .

-

Hybrid networks : Silane-acrylate systems form crosslinked networks with tunable mechanical properties (e.g., storage modulus ) .

Table 3: Copolymerization Outcomes

| Comonomer | Key Effect | Application |

|---|---|---|

| Methyl acrylate | Epoxide retention | Adhesives, coatings |

| Silanes | Reduced shrinkage stress | Dental composites, 3D printing |

| Ethylene oxide | Micelle formation | Drug delivery systems |

Side Reactions and Stability

相似化合物的比较

Comparison with Similar Acrylate Compounds

The following table summarizes key properties, applications, and safety considerations for 2-Allyloxyethyl acrylate and structurally related acrylates, based on the provided evidence:

*Inferred from structural analogs.

Key Structural and Functional Differences:

- Allyl vs. Alkyl Substituents : Allyl acrylates (e.g., allyl acrylate, this compound) enable crosslinking via radical or thermal initiation, whereas alkyl-substituted acrylates (e.g., lauryl, 2-ethylhexyl) impart flexibility and hydrophobicity .

- Polarity : 2-Hydroxyethyl acrylate’s hydroxyl group increases polarity, making it suitable for hydrophilic polymers, whereas dicyclopentenyloxyethyl acrylate’s bulky group enhances hydrophobicity .

- Reactivity : Methoxyethyl and allyloxyethyl acrylates balance solubility and reactivity, favoring applications in coatings and photopolymers .

Research Findings on Acrylate Behavior

- Polymer Performance : Allyl-containing acrylates (e.g., this compound) enhance crosslink density in polymers, improving thermal stability and mechanical strength .

- Safety Profiles : Acrylates with smaller alkyl chains (e.g., 2-hydroxyethyl acrylate) exhibit higher acute toxicity compared to long-chain derivatives like lauryl acrylate .

- Environmental Impact : Proper containment during spills is critical for acrylates to prevent aquatic toxicity, as emphasized in safety protocols for 2-hydroxyethyl acrylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。